Ipc₂BCl Outperforms Ipc₂BH by 30–87 Percentage Points in Enantioselective Reduction of β-Amino Alcohol Precursors
In the asymmetric reduction of 2-amino acetophenones to the corresponding β-amino alcohols, Ipc₂BCl achieves 75–99% enantiomeric excess, whereas the structurally analogous borane reagent Ipc₂BH yields only 12–45% ee [1]. This direct comparison demonstrates that the chloro substituent is indispensable for achieving preparatively useful enantioselectivity in this substrate class.
| Evidence Dimension | Enantiomeric excess (ee) in reduction of 2-amino acetophenones |
|---|---|
| Target Compound Data | 75–99% ee |
| Comparator Or Baseline | Ipc₂BH: 12–45% ee |
| Quantified Difference | Improvement of 30–87 percentage points in ee |
| Conditions | Reduction at −78°C; good to excellent isolated yields reported |
Why This Matters
Procuring Ipc₂BH for β-amino alcohol synthesis would yield product with insufficient enantiopurity for pharmaceutical intermediate applications, necessitating costly additional purification or chiral resolution steps.
- [1] Beardsley, D. A., Fisher, G. B., Goralski, C. T., Nicholson, L. W., & Singaram, B. (1994). Boranes in synthesis. 2. Asymmetric synthesis of β-amino alcohols. A facile conversion of 2-amino acetophenones to the corresponding β-amino alcohols in high enantiomeric purity. Tetrahedron Letters, 35(10), 1511–1514. View Source
